molecular formula C18H18N4O4S B2408683 methyl 4-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)benzoate CAS No. 2309587-21-9

methyl 4-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)benzoate

Cat. No.: B2408683
CAS No.: 2309587-21-9
M. Wt: 386.43
InChI Key: ZVDRWPVENYSCBI-UHFFFAOYSA-N
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Description

Methyl 4-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)benzoate is a complex organic compound characterized by its unique molecular structure This compound features a sulfamoyl group attached to a benzene ring, which is further connected to a triazole ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the core triazole ring. This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or "click" reaction. The resulting triazole intermediate is then functionalized with the phenyl group and sulfamoyl moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents onto the benzene ring or triazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole and sulfamoyl groups make it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It can be used in the development of new drugs and therapeutic agents due to its potential bioactivity. Research has shown that similar compounds exhibit antiviral, anti-inflammatory, and anticancer properties.

Medicine: In medicine, methyl 4-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)benzoate may be explored for its therapeutic potential. Its unique structure could make it a candidate for drug development targeting various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which methyl 4-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)benzoate exerts its effects involves its interaction with specific molecular targets. The triazole ring, in particular, can bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

  • Methyl 4-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzoate: Similar structure but lacks the sulfamoyl group.

  • Methyl 4-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide: Similar core structure with an acetamide group instead of sulfamoyl.

Uniqueness: Methyl 4-(N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)sulfamoyl)benzoate stands out due to its sulfamoyl group, which imparts unique chemical properties and potential biological activities not found in similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and versatile reactivity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-[[1-phenyl-2-(triazol-2-yl)ethyl]sulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-26-18(23)15-7-9-16(10-8-15)27(24,25)21-17(13-22-19-11-12-20-22)14-5-3-2-4-6-14/h2-12,17,21H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDRWPVENYSCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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